molecular formula C7H8N4O2 B156071 Theophylline-1,3-15N2-2-13C CAS No. 84718-95-6

Theophylline-1,3-15N2-2-13C

Cat. No. B156071
Key on ui cas rn: 84718-95-6
M. Wt: 183.14 g/mol
InChI Key: ZFXYFBGIUFBOJW-NBLDSOAPSA-N
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Patent
US04225485

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([CH3:12])[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[C:7]=1[NH2:8].[C:13]1(=O)OC(=O)CCC1>>[N:5]1([C:6](=[O:9])[C:7]2[NH:8][CH:13]=[N:1][C:2]=2[N:3]([CH3:12])[C:4]1=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N(C(N(C(C1N)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the following: ##STR12##

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225485

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([CH3:12])[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[C:7]=1[NH2:8].[C:13]1(=O)OC(=O)CCC1>>[N:5]1([C:6](=[O:9])[C:7]2[NH:8][CH:13]=[N:1][C:2]=2[N:3]([CH3:12])[C:4]1=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N(C(N(C(C1N)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the following: ##STR12##

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225485

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([CH3:12])[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[C:7]=1[NH2:8].[C:13]1(=O)OC(=O)CCC1>>[N:5]1([C:6](=[O:9])[C:7]2[NH:8][CH:13]=[N:1][C:2]=2[N:3]([CH3:12])[C:4]1=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N(C(N(C(C1N)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the following: ##STR12##

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04225485

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([CH3:12])[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[C:7]=1[NH2:8].[C:13]1(=O)OC(=O)CCC1>>[N:5]1([C:6](=[O:9])[C:7]2[NH:8][CH:13]=[N:1][C:2]=2[N:3]([CH3:12])[C:4]1=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1N(C(N(C(C1N)=O)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the following: ##STR12##

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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